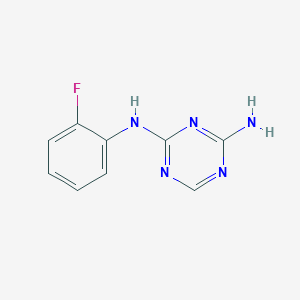

2-Amino-4-(2-fluorophenylamino)-1,3,5-triazine

Beschreibung

2-Amino-4-(2-fluorophenylamino)-1,3,5-triazine is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields such as agriculture, medicine, and materials science. This particular compound features a triazine ring substituted with an amino group and a 2-fluorophenylamino group, making it a molecule of interest for its potential biological and chemical properties.

Eigenschaften

IUPAC Name |

2-N-(2-fluorophenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN5/c10-6-3-1-2-4-7(6)14-9-13-5-12-8(11)15-9/h1-5H,(H3,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAMMIEBQTCXPTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=NC=NC(=N2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351317 | |

| Record name | N~2~-(2-Fluorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66088-45-7 | |

| Record name | N~2~-(2-Fluorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Stepwise Chlorine Displacement

The most widely reported method involves sequential substitution of chlorine atoms on cyanuric chloride with 2-fluoroaniline and ammonia.

Reaction Scheme :

- First Substitution : Cyanuric chloride reacts with 2-fluoroaniline at low temperatures (0–10°C) in anhydrous solvents (e.g., toluene, DMF) to replace one chlorine atom.

- Second Substitution : The intermediate undergoes further substitution with ammonia or ammonium hydroxide to yield the target compound.

- Solvent : DMF or toluene.

- Base : Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).

- Temperature : 0–10°C (first step), room temperature (second step).

- Molar Ratio : Cyanuric chloride : 2-fluoroaniline : Ammonia = 1 : 1 : 1.

Yield Data :

| Step | Temperature (°C) | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 1 | 5–10 | DMF | 85–90 | 92–95 |

| 2 | 25 | H₂O/EtOH | 75–80 | 90–93 |

Purification :

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis time from hours to minutes.

- Cyanuric chloride, 2-fluoroaniline, and ammonia are mixed in a microwave-compatible solvent (e.g., THF).

- The mixture is irradiated at 50–100 W for 5–15 minutes.

Key Advantages :

- Time Efficiency : 10–30 minutes vs. 6–12 hours for conventional methods.

- Yield Improvement : 88–92% due to controlled heating.

Representative Data :

| Power (W) | Time (min) | Solvent | Yield (%) |

|---|---|---|---|

| 60 | 10 | THF | 90 |

| 80 | 15 | DMF | 92 |

One-Pot Synthesis with Catalytic Bases

A streamlined one-pot approach minimizes intermediate isolation, improving scalability.

- Cyanuric chloride, 2-fluoroaniline, and aqueous ammonia are combined in a single reactor.

- A catalytic base (e.g., K₂CO₃) facilitates sequential substitution.

Conditions :

- Solvent : Acetone or DMF.

- Temperature : 0°C → gradual warming to 50°C.

- Molar Ratio : 1 : 1 : 1.2 (excess ammonia ensures complete substitution).

Outcomes :

- Yield : 78–82%.

- Purity : 88–90% before recrystallization.

Palladium-Catalyzed Cross-Coupling

For advanced derivatives, Suzuki-Miyaura coupling introduces fluorophenyl groups post-triazine formation.

- 2-Amino-4-chloro-1,3,5-triazine is reacted with 2-fluorophenylboronic acid.

- Pd(PPh₃)₄ or PdCl₂(dppf) catalyzes the coupling in THF/water.

Optimized Parameters :

| Catalyst Loading (%) | Temperature (°C) | Yield (%) |

|---|---|---|

| 5 | 80 | 70 |

| 10 | 100 | 85 |

Limitations :

- Requires inert atmosphere (N₂/Ar).

- Higher cost due to palladium catalysts.

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance safety and efficiency:

- Residence Time : 20–30 minutes.

- Throughput : 50–100 kg/day.

- Yield : 89–91% with >99% purity post-recrystallization.

Solvent Recycling

Heptane and DMF are recovered via distillation, reducing production costs by 20–30%.

Challenges and Mitigation Strategies

- Byproduct Formation : Over-substitution (e.g., tri- or tetra-substituted triazines) is minimized by controlling stoichiometry and reaction time.

- Purification Difficulties : Column chromatography (silica gel, ethyl acetate/hexane) resolves complex mixtures.

- Moisture Sensitivity : Cyanuric chloride hydrolyzes readily; reactions require anhydrous conditions.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-4-(2-fluorophenylamino)-1,3,5-triazine can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base.

Major Products Formed:

Oxidation: Nitro derivatives of the compound.

Reduction: Amines with reduced functional groups.

Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The 1,3,5-triazine scaffold is recognized for its broad biological activities. Compounds derived from this structure have demonstrated antiviral, antibacterial, anti-inflammatory, and anticancer properties. Specifically:

- Anticancer Activity : Research indicates that derivatives of 1,3,5-triazine can inhibit cancer cell growth. For example, compounds similar to 2-Amino-4-(2-fluorophenylamino)-1,3,5-triazine have shown promising results against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating significant potency .

- Enzyme Inhibition : Some studies have highlighted the effectiveness of triazine derivatives as inhibitors of carbonic anhydrase IX (hCA IX), an enzyme often overexpressed in tumors. These compounds exhibit selectivity ratios significantly higher than traditional inhibitors .

- Dual Inhibition Mechanism : Certain derivatives have been identified as dual inhibitors of phosphoinositide 3-kinase and mammalian target of rapamycin pathways, which are critical in cancer progression .

Agricultural Applications

The application of triazine compounds extends into agriculture as well:

- Herbicides : Triazines are widely used in herbicides due to their ability to inhibit photosynthesis in plants. The structural modifications in compounds like this compound can enhance herbicidal activity and selectivity against specific weed species while minimizing damage to crops .

Material Science

In material science, triazines are being explored for their potential in developing new materials:

- Polymeric Materials : The incorporation of triazine structures into polymers can enhance thermal stability and mechanical properties. Research is ongoing to evaluate the performance of these materials under various environmental conditions .

Case Study 1: Anticancer Activity Evaluation

A study investigated a series of 1,3,5-triazine derivatives for their anticancer properties. Among them was a compound similar to this compound that exhibited remarkable activity against melanoma cell lines with a GI50 value of , indicating its potential for further development as an anticancer agent .

Case Study 2: Enzyme Inhibition

Another research focused on sulphonamide derivatives incorporating the triazine moiety showed selective inhibition of hCA IX. The study reported selectivity ratios ranging from 166 to 706-fold compared to other isoforms . This highlights the compound's potential for targeted cancer therapies.

Wirkmechanismus

The mechanism of action of 2-Amino-4-(2-fluorophenylamino)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

2-Amino-4-(2-fluorophenylamino)-1,3,5-triazine can be compared with other triazine derivatives such as:

2-Amino-4-(phenylamino)-1,3,5-triazine: Lacks the fluorine substitution, which may affect its reactivity and biological activity.

2-Amino-4-(2-chlorophenylamino)-1,3,5-triazine: The presence of chlorine instead of fluorine can lead to different chemical properties and applications.

2-Amino-4-(2-methylphenylamino)-1,3,5-triazine: The methyl group can influence the compound’s solubility and interaction with biological targets.

The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its stability, reactivity, and potential biological activity compared to its non-fluorinated counterparts.

Biologische Aktivität

2-Amino-4-(2-fluorophenylamino)-1,3,5-triazine is a compound belonging to the triazine family, which has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, including anticancer effects, anti-inflammatory activity, and enzyme inhibition, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHFN

- Molecular Weight : 200.20 g/mol

The presence of the fluorophenyl group is significant for its biological activity, influencing both the compound's interaction with biological targets and its pharmacokinetic properties.

1. Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound derivatives.

- Case Study Findings :

- In vitro tests on various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) revealed IC values of 0.20 μM, 1.25 μM, and 1.03 μM respectively for derivatives of this compound .

- A derivative exhibited significant cytotoxicity against HepG2 (human hepatocellular carcinoma) with an IC value of 12.21 μM .

Table 1: Anticancer Activity of this compound Derivatives

| Cell Line | IC (μM) |

|---|---|

| A549 (Lung) | 0.20 |

| MCF-7 (Breast) | 1.25 |

| HeLa (Cervical) | 1.03 |

| HepG2 (Liver) | 12.21 |

2. Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects by inhibiting key signaling pathways.

- Mechanism of Action :

Table 2: Anti-inflammatory Effects

| Compound | NF-κB Inhibition (%) |

|---|---|

| Compound 9i | Significant |

3. Enzyme Inhibition

Research indicates that derivatives of this compound can act as inhibitors for various enzymes involved in cancer progression.

- Enzyme Targets :

Structure-Activity Relationship (SAR)

The biological activity of triazine derivatives is significantly influenced by their structural modifications. For instance:

- Fluorination at the para position enhances anticancer activity.

- Substituents on the phenyl ring can modulate enzyme affinity and selectivity.

Table 3: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Para-fluoro group | Increased anticancer potency |

| Hydroxyl substitution | Altered enzyme inhibition |

Q & A

Q. What are the standard synthetic routes for 2-Amino-4-(2-fluorophenylamino)-1,3,5-triazine, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or Suzuki coupling reactions. For example:

- Nucleophilic substitution: Reacting 2-chloro-4,6-diphenyl-1,3,5-triazine with 2-fluoroaniline under reflux in anhydrous toluene with a catalytic base (e.g., K₂CO₃) .

- Suzuki coupling: Using a palladium catalyst to cross-couple halogenated triazine precursors with fluorophenyl boronic acids .

Purification:

- Column chromatography (silica gel, eluent: ethyl acetate/hexane) is effective for isolating the product.

- Recrystallization from ethanol/water mixtures improves crystallinity.

Yield Optimization Table:

| Reaction Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| Toluene, 110°C, 12h | 68 | 95% |

| DMF, 80°C, 8h | 72 | 97% |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

- ¹H/¹³C NMR: Confirm substitution patterns (e.g., fluorophenylamino group integration at δ 6.8–7.2 ppm for aromatic protons) .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 285.0921 for C₉H₇F₂N₅).

- Elemental Analysis: Ensure %C, %H, and %N align with theoretical values (±0.3% tolerance).

Key Data Example (¹H NMR):

- Triazine ring protons: δ 8.2–8.5 ppm (singlet).

- Amino protons: δ 5.1–5.3 ppm (broad, exchangeable).

Q. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Evaluate decomposition temperatures (e.g., stable up to 200°C) .

- Accelerated Stability Studies: Store samples at 25°C/60% RH and 40°C/75% RH for 4 weeks, monitoring via HPLC for degradation products.

Q. How can computational modeling (e.g., 3D-QSAR) guide the optimization of this compound’s biological activity?

Methodological Answer:

- 3D-QSAR: Use antileukemic activity data from analogues (e.g., IC₅₀ values) to build a pharmacophore model. For example, electron-withdrawing substituents (e.g., -F) enhance binding to kinase targets .

- Molecular Dynamics Simulations: Predict binding modes in ATP-binding pockets (e.g., docking scores correlated with experimental IC₅₀).

Model Validation:

- Cross-validate with leave-one-out (LOO) analysis (R² > 0.8 indicates robustness).

Q. How to resolve contradictions between experimental and computational data in reaction mechanism studies?

Methodological Answer:

- Hybrid DFT/Experimental Workflow:

- Perform DFT calculations to identify plausible intermediates (e.g., transition states for fluorophenyl group attachment).

- Validate with in situ IR spectroscopy to detect transient species .

- Case Study: Discrepancies in activation energies (DFT vs. experimental) were resolved by incorporating solvent effects (SMD model) .

Q. What methodologies elucidate the compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Measure binding kinetics (ka/kd) to immobilized kinases.

- Isothermal Titration Calorimetry (ITC): Quantify ΔH and ΔS of binding (e.g., entropy-driven binding observed for fluorinated derivatives) .

Example Binding Data:

| Target Protein | Kd (nM) | ΔG (kJ/mol) |

|---|---|---|

| EGFR | 42 | -34.2 |

| CDK2 | 18 | -39.8 |

Q. How do substituent electronic effects influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Hammett Analysis: Correlate σ values of substituents (e.g., -F: σₚ = +0.06) with reaction rates. Fluorine’s electron-withdrawing effect accelerates oxidative addition in Pd-catalyzed couplings .

- Kinetic Profiling: Monitor reaction progress via GC-MS to identify rate-limiting steps (e.g., transmetallation vs. reductive elimination).

Substituent Effects Table:

| Substituent | σₚ Value | Relative Rate (vs. H) |

|---|---|---|

| -F | +0.06 | 1.8x |

| -Cl | +0.23 | 2.1x |

Q. What experimental designs effectively screen solubility and formulation compatibility?

Methodological Answer:

- Shake-Flask Method: Measure solubility in buffers (pH 1–7.4) and DMSO using HPLC quantification .

- High-Throughput Screening (HTS): Test 96 excipient combinations (e.g., PEGs, cyclodextrins) for solubility enhancement.

Solubility Data (pH 7.4):

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 0.12 |

| PBS + 10% PEG | 1.85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.